molecular formula C21H27N3O B2576271 4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034378-49-7

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide

Cat. No. B2576271
CAS RN: 2034378-49-7
M. Wt: 337.467
InChI Key: DKROHBZPBFCEPN-UHFFFAOYSA-N
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Description

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide, also known as P3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)butanamide and its analogs play a crucial role in synthetic chemistry, contributing to the development of compounds with potential therapeutic applications. Studies have explored various synthetic routes and modifications to enhance biological activities or understand the structure-activity relationships of related compounds. For instance, the synthesis of pyridinyl-4-pyrimidinamine derivatives showcases the versatility of using piperidine and pyridine scaffolds for generating novel compounds with potential pharmaceutical applications (Mazik & Zieliński, 1996).

Biological and Pharmacological Studies

The chemical structure of this compound serves as a backbone for the development of ligands targeting various biological receptors. Research into novel pyridine derivatives as potent and selective CB2 cannabinoid receptor agonists has led to the identification of compounds with significant in vivo efficacy in models of neuropathic pain, highlighting the therapeutic potential of these scaffolds in pain management (Chu et al., 2009).

properties

IUPAC Name

4-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c25-21(10-4-8-18-6-2-1-3-7-18)23-16-19-11-14-24(15-12-19)20-9-5-13-22-17-20/h1-3,5-7,9,13,17,19H,4,8,10-12,14-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKROHBZPBFCEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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